molecular formula C19H19N3O3 B5741705 4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5741705
M. Wt: 337.4 g/mol
InChI Key: XJINPSAEFJCKIB-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.

Mechanism of Action

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and mood. This compound binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules that modulate these processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation by modulating the activity of various signaling pathways involved in these processes. It has also been shown to have anxiolytic effects by reducing anxiety-like behavior in rats.

Advantages and Limitations for Lab Experiments

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its potential for toxicity and the need for careful handling and storage due to its potential for abuse.

Future Directions

The potential therapeutic applications of 4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide warrant further research to explore its efficacy and safety in various medical conditions. Future studies could focus on optimizing the synthesis process to improve the yield and purity of the compound. Additionally, studies could investigate the potential for this compound to modulate other signaling pathways involved in various physiological processes. Finally, studies could explore the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is synthesized through a multi-step process that involves the reaction of various chemicals such as 4-methoxybenzoyl chloride, 4-methylphenylhydrazine, and 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, and anxiety. It has been shown to have analgesic and anti-inflammatory effects in animal models, and it has also been found to reduce anxiety-like behavior in rats.

properties

IUPAC Name

4-methoxy-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-4-6-14(7-5-13)18-20-17(25-21-18)12-22(2)19(23)15-8-10-16(24-3)11-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJINPSAEFJCKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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